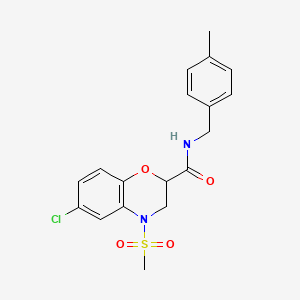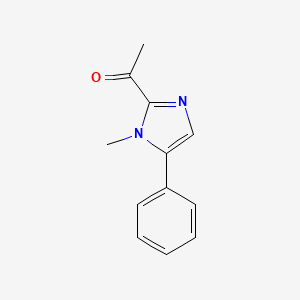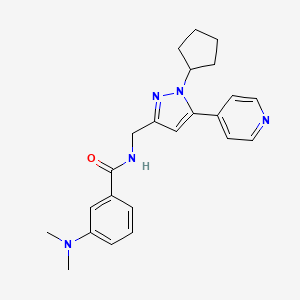![molecular formula C19H22F2N6OS B2461538 N-(2-(6-(エチルチオ)-4-(イソプロピルアミノ)-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)-2,6-ジフルオロベンズアミド CAS No. 941897-05-8](/img/structure/B2461538.png)
N-(2-(6-(エチルチオ)-4-(イソプロピルアミノ)-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)-2,6-ジフルオロベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide is a complex organic compound featuring a pyrazolopyrimidine core
科学的研究の応用
This compound finds utility in several scientific domains:
Chemistry: Acts as an intermediate in synthesizing more complex molecules.
Biology: Used in molecular biology studies for kinase inhibition assays due to its pyrazolopyrimidine structure.
Medicine: Potential candidate in drug discovery programs, particularly in targeting cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials due to its unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide involves multiple steps:
Formation of the Pyrazolopyrimidine Core:
Synthesis starts with the cyclization of suitable precursors under high-temperature conditions.
Catalysts like triethylamine or pyridine are used to facilitate the reaction.
Ethylthio and Isopropylamino Substitution:
Ethylthiol and isopropylamine are introduced via nucleophilic substitution reactions.
This step typically requires solvents like dichloromethane or toluene to ensure solubility and reactivity of the substrates.
Attachment of the Difluorobenzamide Group:
The final step involves amide bond formation between the intermediate compound and 2,6-difluorobenzoyl chloride.
Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) may be used to activate the carboxylic acid group of 2,6-difluorobenzoic acid, facilitating its reaction with the amine group.
Industrial Production Methods: Industrial production of this compound involves optimization of the above synthetic routes to enhance yield and purity, which includes:
Automation: Use of automated systems to precisely control reaction conditions.
Scalability: Upscaling reactions from milligrams to kilogram quantities while maintaining consistency.
Purification: High-performance liquid chromatography (HPLC) or recrystallization to purify the final product.
化学反応の分析
Types of Reactions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can modify the ethylthio group to form sulfoxide or sulfone derivatives.
Reduction: Catalytic hydrogenation can reduce the pyrazolopyrimidine ring, affecting the overall compound's aromaticity.
Substitution: Halogenation of the aromatic rings under electrophilic substitution conditions to create fluorinated derivatives.
Oxidation: Use of mild oxidizing agents like dimethyl sulfoxide (DMSO) or more robust ones like chromium trioxide.
Reduction: Palladium or platinum catalysts under hydrogen gas atmosphere.
Substitution: Halogenation requires halogen carriers such as iron (III) chloride or aluminum chloride.
Sulfoxides and sulfones: from oxidation of the ethylthio group.
Hydroaromatic derivatives: from reduction of the pyrazolopyrimidine ring.
Polyfluorinated compounds: through successive halogenation.
作用機序
The compound's mechanism of action, particularly in biological contexts, hinges on its interaction with cellular proteins:
Molecular Targets: Primarily targets kinase enzymes, inhibiting their activity which is crucial in cell signaling pathways.
Pathways Involved: Involves disruption of ATP-binding sites on kinases, leading to altered phosphorylation states of downstream proteins, impacting cellular processes such as proliferation and apoptosis.
類似化合物との比較
Comparing N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide with similar compounds:
N-(2-(4-Amino-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide: Similar structure but different biological activity due to the amino group.
N-(2-(4-Isopropylamino-6-methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide: Methylthio group leads to different reactivity and potentially altered pharmacokinetics.
Unique Attributes: The combination of ethylthio and isopropylamino substitutions provides a distinct chemical profile that enhances its selectivity and potency as a kinase inhibitor, setting it apart from analogs.
特性
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N6OS/c1-4-29-19-25-16(24-11(2)3)12-10-23-27(17(12)26-19)9-8-22-18(28)15-13(20)6-5-7-14(15)21/h5-7,10-11H,4,8-9H2,1-3H3,(H,22,28)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTOXUODSMBGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=C(C=CC=C3F)F)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2461456.png)

![[3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2461458.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2461460.png)

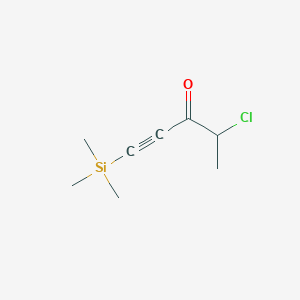
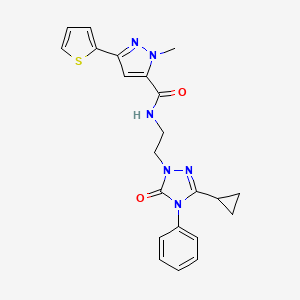
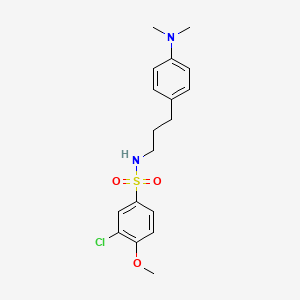
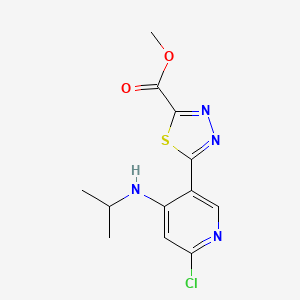
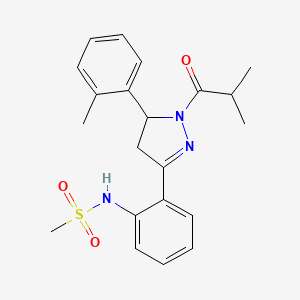
![7-Oxaspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B2461472.png)
